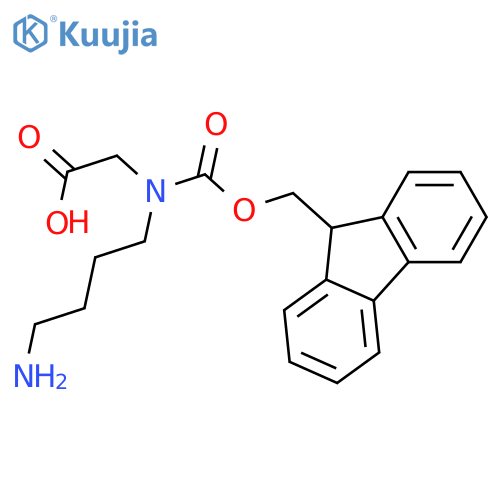Cas no 908117-93-1 (Fmoc-N-(4-aminobutyl)-glycine hydrochloride)

908117-93-1 structure
商品名:Fmoc-N-(4-aminobutyl)-glycine hydrochloride
Fmoc-N-(4-aminobutyl)-glycine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Glycine, N-(4-aminobutyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride
- MFCD09752870
- 908117-93-1
- 1423037-15-3
- Fmoc-Abg-OH HCl
- Fmoc-Abg-OH*HCl
- BS-29745
- 2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride
- E70815
- N-(4-Aminobutyl)-N-Fmoc-glycine HCl
- Fmoc-ABG-OH hydrochloride
- Fmoc-N-(4-aminobutyl)-glycine hydrochloride
-
- インチ: InChI=1S/C21H24N2O4.ClH/c22-11-5-6-12-23(13-20(24)25)21(26)27-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,19H,5-6,11-14,22H2,(H,24,25);1H
- InChIKey: MBHKMMQEFPEQOO-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCCCN)CC(=O)O.Cl
計算された属性
- せいみつぶんしりょう: 404.15
- どういたいしつりょう: 404.15
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 9
- 複雑さ: 490
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.9A^2
Fmoc-N-(4-aminobutyl)-glycine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-29745-250MG |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 0.25 g |
£185.00 | 2023-07-11 | |
| Key Organics Ltd | BS-29745-1G |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 1g |
£399.00 | 2025-02-09 | |
| Key Organics Ltd | BS-29745-5G |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 5g |
£1233.00 | 2025-02-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-475801-100mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride, |
908117-93-1 | 100mg |
¥760.00 | 2023-09-05 | ||
| Key Organics Ltd | BS-29745-0.25g |
Fmoc-ABG-OH HCl |
908117-93-1 | >95% | 0.25g |
£185.00 | 2025-02-09 | |
| 1PlusChem | 1P00GVPQ-250mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | ≥ 99% (HPLC) | 250mg |
$95.00 | 2025-02-27 | |
| A2B Chem LLC | AH86798-5g |
Fmoc-ABG-OH HCl |
908117-93-1 | ≥ 99% (HPLC) | 5g |
$875.00 | 2024-05-20 | |
| eNovation Chemicals LLC | Y1257952-5g |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 99% (HPLC) | 5g |
$1465 | 2025-02-19 | |
| 1PlusChem | 1P00GVPQ-100mg |
N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 95% | 100mg |
$91.00 | 2025-02-27 | |
| TRC | F255275-100mg |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride |
908117-93-1 | 100mg |
$ 205.00 | 2022-06-05 |
Fmoc-N-(4-aminobutyl)-glycine hydrochloride 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
908117-93-1 (Fmoc-N-(4-aminobutyl)-glycine hydrochloride) 関連製品
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
